Benzamidine

Catalog No.
S576128
CAS No.
618-39-3
M.F
C7H8N2
M. Wt
120.15g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzamidine

CAS Number

618-39-3

Product Name

Benzamidine

IUPAC Name

benzenecarboximidamide

Molecular Formula

C7H8N2

Molecular Weight

120.15g/mol

InChI

InChI=1S/C7H8N2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H3,8,9)

InChI Key

PXXJHWLDUBFPOL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=N)N

Solubility

18 [ug/mL]

Synonyms

benzamidine, benzamidine hydrochloride

Canonical SMILES

C1=CC=C(C=C1)C(=N)N

Protease Inhibitor

One of the most prominent uses of benzamidine is as a reversible inhibitor of serine proteases. These enzymes play crucial roles in various biological processes, including protein digestion, blood clotting, and immune response. By inhibiting their activity, benzamidine allows researchers to:

  • Study the function of specific proteases by isolating their effects from other enzymes in complex biological systems .
  • Investigate protein degradation pathways by preventing the breakdown of proteins by specific proteases .
  • Develop new drugs by understanding the mechanisms of action of specific proteases and using benzamidine as a starting point for designing targeted inhibitors .

Biochemical Research Tool

Beyond its role as an inhibitor, benzamidine also serves as a valuable tool in various biochemical research applications:

  • Protein and peptide synthesis: Benzamidine can be used to protect newly synthesized peptides from degradation by serine proteases, facilitating their purification and analysis .
  • Enzyme-linked immunosorbent assays (ELISAs): Benzamidine can be employed as a substrate for specific proteases in ELISAs, allowing researchers to quantify enzyme activity and measure protein levels .
  • Studying protein-ligand interactions: Benzamidine's interaction with proteases like trypsin has become a model system for researchers to study the intricate details of protein-ligand binding and unbinding processes. This knowledge is crucial for understanding how drugs interact with their targets at the molecular level .

XLogP3

0.7

UNII

KUE3ZY3J1F

Related CAS

1670-14-0 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 51 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.04%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Serine Proteinase Inhibitors

Pictograms

Irritant

Irritant

Other CAS

618-39-3
1670-14-0

Wikipedia

Benzamidine

Dates

Modify: 2023-08-15

Capturing Protein-Ligand Recognition Pathways in Coarse-Grained Simulation

Bhupendra R Dandekar, Jagannath Mondal
PMID: 32520567   DOI: 10.1021/acs.jpclett.0c01683

Abstract

Protein-ligand recognition is dynamic and complex. A key approach in deciphering the mechanism underlying the recognition process is to capture the kinetic process of the ligand in its act of binding to its designated protein cavity. Toward this end, ultralong all-atom molecular dynamics simulation has recently emerged as a popular method of choice because of its ability to record these events at high spatial and temporal resolution. However, success via this route comes at an exorbitant computational cost. Herein, we demonstrate that coarse-grained models of the protein, when systematically optimized to maintain its tertiary fold, can capture the complete process of spontaneous protein-ligand binding from bulk media to the cavity at crystallographic precision and within wall clock time that is orders of magnitude shorter than that of all-atom simulations. The exhaustive sampling of ligand exploration in protein and solvent, harnessed by coarse-grained simulation, leads to elucidation of new ligand recognition pathways and discovery of non-native binding poses.


Label-free analytical performances of a peptide-based QCM biosensor for trypsin

Zong-Mu Dong, Lu Cheng, Ping Zhang, Guang-Chao Zhao
PMID: 32207499   DOI: 10.1039/d0an00308e

Abstract

A label-free biosensor was fabricated for the detection of trypsin by using a peptide-functionalized quartz crystal microbalance gold electrode. The synthetized peptide chains were immobilized tightly on the QCM electrode via a self-assembly method, which formed a thin and approximate rigid layer of peptides. The detection signal was achieved by calculating the mass changes on the QCM electrode because the peptide chains could be specifically cleaved in the carboxyl terminuses of arginine and lysine by trypsin. When gold nanoparticles were coupled to the peptide chains, the sensing signal would be amplified 10.9 times. Furthermore, the sensor interface shows a lower resonance resistance change when the peptide chain is immobilized horizontally. Independent detections in parallel on different electrodes have a wide linear range. Under the optimum conditions, the signal-amplified biosensor allowed the measurement of trypsin over the range of 0-750 ng mL
with a detection limit of 8.6 ng mL
. Moreover, for screening the inhibitor of trypsin, the IC
values were obtained to be 1.85 μg mL
for benzamidine hydrochloride and 20.5 ng mL
for the inhibitor from soybean.


Exploring the Ligand Binding/Unbinding Pathway by Selectively Enhanced Sampling of Ligand in a Protein-Ligand Complex

Qiang Shao, Weiliang Zhu
PMID: 31478672   DOI: 10.1021/acs.jpcb.9b05226

Abstract

Understanding the protein-ligand binding is of fundamental biological interest and is essential for structure-based drug design. The difficulty in capturing the dynamic process, however, poses a great challenge for current experimental and theoretical simulation techniques. A selective integrated-tempering-sampling molecular dynamics (SITSMD) method offering an option for selectively enhanced sampling of the ligand in a protein-ligand complex was utilized to quantitatively illuminate the binding of benzamidine to the wild-type trypsin protease and its two mutants (S214E and S214K). The SITSMD simulations could produce consistent results as the extensive conventional MD simulation and gave additional insights into the binding pathway for the test protein-ligand complex system using significantly saved computational resource and time, indicating the potential of such a method in investigating protein-ligand binding. Additionally, the simulations identified the different roles of trypsin-benzamidine van der Waals (vdW) and electrostatic interactions in the binding: the former interaction works as the driving force for dragging the benzamidine close to the native binding pocket, and the latter interaction mainly contributes to stabilizing the benzamidine inside the pocket. The S214E mutation introduces more favorable electrostatic interactions, and as a result, both vdW and electrostatic interactions drive the benzamidine binding, lowering the binding and unbinding free energy barrier. In contrast, the S214K mutation prohibits the binding of the benzamidine to the native ligand binding pocket by introducing disliked charge-charge interactions. In summary, these findings suggest that the change in specific residues could modify the protein druggability, including the binding kinetics and thermodynamics.


Design and development of a series of borocycles as selective, covalent kallikrein 5 inhibitors

Ann L Walker, Alexis Denis, Ryan P Bingham, Anne Bouillot, Emma V Edgar, Alan Ferrie, Duncan S Holmes, Alain Laroze, John Liddle, Marie-Helene Fouchet, Alexandre Moquette, Pam Nassau, Andrew C Pearce, Oxana Polyakova, Kathrine J Smith, Pamela Thomas, James H Thorpe, Lionel Trottet, Yichen Wang, Alain Hovnanian
PMID: 31521475   DOI: 10.1016/j.bmcl.2019.126675

Abstract

The connection between Netherton syndrome and overactivation of epidermal/dermal proteases, particularly Kallikrein 5 (KLK5) has been well established and it is expected that a KLK5 inhibitor would improve the dermal barrier and also reduce the pain and itch that afflict Netherton syndrome patients. One of the challenges of covalent protease inhibitors has been achieving selectivity over closely related targets. In this paper we describe the use of structural insight to design and develop a selective and highly potent reversibly covalent KLK5 inhibitor from an initial weakly binding fragment.


Interactive molecular dynamics in virtual reality from quantum chemistry to drug binding: An open-source multi-person framework

Michael B O'Connor, Simon J Bennie, Helen M Deeks, Alexander Jamieson-Binnie, Alex J Jones, Robin J Shannon, Rebecca Walters, Thomas J Mitchell, Adrian J Mulholland, David R Glowacki
PMID: 31202243   DOI: 10.1063/1.5092590

Abstract

As molecular scientists have made progress in their ability to engineer nanoscale molecular structure, we face new challenges in our ability to engineer molecular dynamics (MD) and flexibility. Dynamics at the molecular scale differs from the familiar mechanics of everyday objects because it involves a complicated, highly correlated, and three-dimensional many-body dynamical choreography which is often nonintuitive even for highly trained researchers. We recently described how interactive molecular dynamics in virtual reality (iMD-VR) can help to meet this challenge, enabling researchers to manipulate real-time MD simulations of flexible structures in 3D. In this article, we outline various efforts to extend immersive technologies to the molecular sciences, and we introduce "Narupa," a flexible, open-source, multiperson iMD-VR software framework which enables groups of researchers to simultaneously cohabit real-time simulation environments to interactively visualize and manipulate the dynamics of molecular structures with atomic-level precision. We outline several application domains where iMD-VR is facilitating research, communication, and creative approaches within the molecular sciences, including training machines to learn potential energy functions, biomolecular conformational sampling, protein-ligand binding, reaction discovery using "on-the-fly" quantum chemistry, and transport dynamics in materials. We touch on iMD-VR's various cognitive and perceptual affordances and outline how these provide research insight for molecular systems. By synergistically combining human spatial reasoning and design insight with computational automation, technologies such as iMD-VR have the potential to improve our ability to understand, engineer, and communicate microscopic dynamical behavior, offering the potential to usher in a new paradigm for engineering molecules and nano-architectures.


Multisecond ligand dissociation dynamics from atomistic simulations

Steffen Wolf, Benjamin Lickert, Simon Bray, Gerhard Stock
PMID: 32522984   DOI: 10.1038/s41467-020-16655-1

Abstract

Coarse-graining of fully atomistic molecular dynamics simulations is a long-standing goal in order to allow the description of processes occurring on biologically relevant timescales. For example, the prediction of pathways, rates and rate-limiting steps in protein-ligand unbinding is crucial for modern drug discovery. To achieve the enhanced sampling, we perform dissipation-corrected targeted molecular dynamics simulations, which yield free energy and friction profiles of molecular processes under consideration. Subsequently, we use these fields to perform temperature-boosted Langevin simulations which account for the desired kinetics occurring on multisecond timescales and beyond. Adopting the dissociation of solvated sodium chloride, trypsin-benzamidine and Hsp90-inhibitor protein-ligand complexes as test problems, we reproduce rates from molecular dynamics simulation and experiments within a factor of 2-20, and dissociation constants within a factor of 1-4. Analysis of friction profiles reveals that binding and unbinding dynamics are mediated by changes of the surrounding hydration shells in all investigated systems.


How Effectively Can Adaptive Sampling Methods Capture Spontaneous Ligand Binding?

Robin M Betz, Ron O Dror
PMID: 30645108   DOI: 10.1021/acs.jctc.8b00913

Abstract

Molecular dynamics (MD) simulations that capture the spontaneous binding of drugs and other ligands to their target proteins can reveal a great deal of useful information, but most drug-like ligands bind on time scales longer than those accessible to individual MD simulations. Adaptive sampling methods-in which one performs multiple rounds of simulation, with the initial conditions of each round based on the results of previous rounds-offer a promising potential solution to this problem. No comprehensive analysis of the performance gains from adaptive sampling is available for ligand binding, however, particularly for protein-ligand systems typical of those encountered in drug discovery. Moreover, most previous work presupposes knowledge of the ligand's bound pose. Here we outline existing methods for adaptive sampling of the ligand-binding process and introduce several improvements, with a focus on methods that do not require prior knowledge of the binding site or bound pose. We then evaluate these methods by comparing them to traditional, long MD simulations for realistic protein-ligand systems. We find that adaptive sampling simulations typically fail to reach the bound pose more efficiently than traditional MD. However, adaptive sampling identifies multiple potential binding sites more efficiently than traditional MD and also provides better characterization of binding pathways. We explain these results by showing that protein-ligand binding is an example of an exploration-exploitation dilemma. Existing adaptive sampling methods for ligand binding in the absence of a known bound pose vastly favor the broad exploration of protein-ligand space, sometimes failing to sufficiently exploit intermediate states as they are discovered. We suggest potential avenues for future research to address this shortcoming.


Insecticidal Activity of a Vip3Ab1 Chimera Is Conferred by Improved Protein Stability in the Midgut of

Andrew J Bowling, Megan S Sopko, Sek Yee Tan, Cory M Larsen, Heather E Pence, Marc D Zack
PMID: 31100873   DOI: 10.3390/toxins11050276

Abstract

Vip3A proteins are important for the control of spodopteran pests in crops, including
(fall armyworm). Native Vip3Ab1 controls
, but it is ineffective against
(southern armyworm), a major pest of soybean in South America. Recently, a Vip3Ab1 chimera with a modified C-terminus was described, Vip3Ab1-740, which has increased potency against
while maintaining activity against
. As
and
are differentially susceptible to Vip3Ab1, experiments were conducted to identify and understand the mechanism by which this expanded potency is conferred. The role of protein stability, processing, and in vivo effects of Vip3Ab1 and Vip3Ab1-740 in both of these species was investigated. Biochemical characterization of the midgut fluids of these two species indicated no obvious differences in the composition and activity of digestive enzymes, which protease inhibitor studies indicated were likely serine proteases. Histological examination demonstrated that both proteins cause midgut disruption in
, while only Vip3Ab1-740 affects
. Immunolocalization indicated that both proteins were present in the midgut of
, but only Vip3Ab1-740 was detected in the midgut of
. We conclude that the gain of toxicity of Vip3Ab1-740 to
is due to an increase in protein stability in the midgut, which was conferred by C-terminal modification.


Interactive molecular dynamics in virtual reality for accurate flexible protein-ligand docking

Helen M Deeks, Rebecca K Walters, Stephanie R Hare, Michael B O'Connor, Adrian J Mulholland, David R Glowacki
PMID: 32160194   DOI: 10.1371/journal.pone.0228461

Abstract

Simulating drug binding and unbinding is a challenge, as the rugged energy landscapes that separate bound and unbound states require extensive sampling that consumes significant computational resources. Here, we describe the use of interactive molecular dynamics in virtual reality (iMD-VR) as an accurate low-cost strategy for flexible protein-ligand docking. We outline an experimental protocol which enables expert iMD-VR users to guide ligands into and out of the binding pockets of trypsin, neuraminidase, and HIV-1 protease, and recreate their respective crystallographic protein-ligand binding poses within 5-10 minutes. Following a brief training phase, our studies shown that iMD-VR novices were able to generate unbinding and rebinding pathways on similar timescales as iMD-VR experts, with the majority able to recover binding poses within 2.15 Å RMSD of the crystallographic binding pose. These results indicate that iMD-VR affords sufficient control for users to carry out the detailed atomic manipulations required to dock flexible ligands into dynamic enzyme active sites and recover crystallographic poses, offering an interesting new approach for simulating drug docking and generating binding hypotheses.


Allostery in Coagulation Factor VIIa Revealed by Ensemble Refinement of Crystallographic Structures

Anders B Sorensen, Jesper J Madsen, Thomas M Frimurer, Michael T Overgaard, Prafull S Gandhi, Egon Persson, Ole H Olsen
PMID: 31003762   DOI: 10.1016/j.bpj.2019.03.024

Abstract

A critical step in injury-induced initiation of blood coagulation is the formation of the complex between the trypsin-like protease coagulation factor VIIa (FVIIa) and its cofactor tissue factor (TF), which converts FVIIa from an intrinsically poor enzyme to an active protease capable of activating zymogens of downstream coagulation proteases. Unlike its constitutively active ancestor trypsin, FVIIa is allosterically activated (by TF). Here, ensemble refinement of crystallographic structures, which uses multiple copies of the entire structure as a means of representing structural flexibility, is applied to explore the impacts of inhibitor binding to trypsin and FVIIa, as well as cofactor binding to FVIIa. To assess the conformational flexibility and its role in allosteric pathways in these proteases, main-chain hydrogen bond networks are analyzed by calculating the hydrogen-bond propensity. Mapping pairwise propensity differences between relevant structures shows that binding of the inhibitor benzamidine to trypsin has a minor influence on the protease flexibility. For FVIIa, in contrast, the protease domain is "locked" into the catalytically competent trypsin-like configuration upon benzamidine binding as indicated by the stabilization of key structural features: the nonprime binding cleft and the oxyanion hole are stabilized, and the effect propagates from the active site region to the calcium-binding site and to the vicinity of the disulphide bridge connecting with the light chain. TF binding to FVIIa furthermore results in stabilization of the 170 loop, which in turn propagates an allosteric signal from the TF-binding region to the active site. Analyses of disulphide bridge energy and flexibility reflect the striking stability difference between the unregulated enzyme and the allosterically activated form after inhibitor or cofactor binding. The ensemble refinement analyses show directly, for the first time to our knowledge, whole-domain structural footprints of TF-induced allosteric networks present in x-ray crystallographic structures of FVIIa, which previously only have been hypothesized or indirectly inferred.


Explore Compound Types